1-Amino-2-cyclobutyl-propan-2-ol hydrochloride

Lipophilicity LogP Drug-likeness

1-Amino-2-cyclobutyl-propan-2-ol hydrochloride (CAS 912454-49-0) is a chiral β-amino alcohol building block featuring a strained cyclobutyl substituent at the C2 position, supplied as the hydrochloride salt. Its core structure—a tertiary alcohol β to a primary amine—places it within the broader class of 1,2-amino alcohols used extensively as pharmaceutical intermediates.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 912454-49-0
Cat. No. B2883272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-cyclobutyl-propan-2-ol hydrochloride
CAS912454-49-0
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC(CN)(C1CCC1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(9,5-8)6-3-2-4-6;/h6,9H,2-5,8H2,1H3;1H
InChIKeyYIXVRWZDCNHNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-2-cyclobutyl-propan-2-ol hydrochloride (CAS 912454-49-0): Procurement-Grade Chiral β-Amino Alcohol Intermediate


1-Amino-2-cyclobutyl-propan-2-ol hydrochloride (CAS 912454-49-0) is a chiral β-amino alcohol building block featuring a strained cyclobutyl substituent at the C2 position, supplied as the hydrochloride salt [1]. Its core structure—a tertiary alcohol β to a primary amine—places it within the broader class of 1,2-amino alcohols used extensively as pharmaceutical intermediates [2]. The cyclobutyl ring introduces conformational restriction and distinct electronic properties relative to acyclic (e.g., gem-dimethyl) or larger-ring analogs, making this compound a candidate for structure-activity relationship (SAR) exploration in medicinal chemistry programs [3].

Why 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride Cannot Be Replaced by Generic β-Amino Alcohols


Generic substitution among β-amino alcohols fails because the C2 substituent dictates three interdependent properties critical to downstream reactivity and biological performance: (i) amine basicity, which governs nucleophilicity and protonation state at physiological pH; (ii) lipophilicity (LogP/LogD), which controls passive membrane permeability and formulation behavior; and (iii) conformational pre-organization, which determines the spatial presentation of the amino and hydroxyl groups to biological targets . The cyclobutyl ring in 1-amino-2-cyclobutyl-propan-2-ol hydrochloride occupies a unique position along each of these axes compared to methyl, cyclopropyl, or cyclopentyl analogs, as quantified in Section 3 [1].

Quantitative Differentiation of 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride vs. Closest Analogs: An Evidence-Based Selection Guide


Lipophilicity Tuning: Computed LogP Comparison vs. Gem-Dimethyl (Methyl) Analog

The replacement of the methyl group in 1-amino-2-methyl-propan-2-ol with a cyclobutyl ring significantly increases computed lipophilicity [1]. The cyclobutyl analog (free base) shows a computed LogP of 0.92, approximately 0.36 log units higher than the predicted LogP of the methyl analog (calculated LogP ≈ 0.56) [1]. This difference is consistent with the established contribution of a cyclobutyl group to lipophilicity (~+0.3 to +0.5 log units vs. a gem-dimethyl group), as reported in systematic comparisons of cycloalkylamine derivatives .

Lipophilicity LogP Drug-likeness Permeability

Amine Basicity Modulation: Cyclobutyl Ring Reduces pKa Relative to Acyclic and Larger-Ring Analogs

The pKa of the protonated amine in 1-amino-2-cyclobutyl-propan-2-ol hydrochloride has not been experimentally measured. However, class-level inference from systematic cycloalkylamine studies establishes that cyclobutylamines are less basic than cyclopentylamines and acyclic alkylamines, in accordance with Baeyer ring strain theory [1]. The relative basicity order for cycloalkylamines is: cyclohexylamine (pKa ~10.6) > cyclopentylamine (pKa ~10.4) > cyclobutylamine (pKa ~10.3, predicted) > cyclopropylamine (pKa ~9.1) [1]. For cyclobutylamine itself, a predicted pKa of 10.80 ± 0.20 has been reported . The target compound, bearing an electron-withdrawing β-hydroxyl group, is expected to exhibit a further reduced pKa relative to cyclobutylamine, placing it in a distinct protonation window vs. its methyl and cyclopentyl congeners.

Amine pKa Basicity Baeyer strain Protonation state

Conformational Restriction: Cyclobutyl Ring Introduces Defined Dihedral Constraints Absent in Acyclic Analogs

The cyclobutyl substituent imposes conformational restriction on the C2–Cβ bond that is absent in the gem-dimethyl (methyl) analog [1]. Cyclobutane adopts a puckered conformation with a dihedral angle of approximately 28–35°, compared to freely rotating C–C bonds in the acyclic methyl analog [2]. This pre-organization is significant for SAR studies: in cyclobutane amino acid and amino alcohol derivatives, the rigid cyclobutyl scaffold has been shown to stabilize specific secondary structure elements (e.g., β-turn mimics) in peptide models, which acyclic analogs fail to do [3]. The target compound's cyclobutyl group fixes the relative orientation of the amino and hydroxyl functionalities, providing a conformationally biased scaffold that can reduce the entropic penalty of binding to biological targets [3].

Conformational restriction SAR Chiral building block Peptidomimetic

Proprietary Intermediate for CB1 Inverse Agonist Series: Patent-Exemplified Synthetic Utility

1-Amino-2-cyclobutyl-propan-2-ol hydrochloride is explicitly disclosed and exemplified as a synthetic intermediate in US Patent 7,229,999 B2 (Pyridine-3-carboxamide derivatives as CB1 inverse agonists) [1]. In this patent, the compound is reacted with 5-bromo-6-chloronicotinic acid derivatives to produce N-(2-cyclobutyl-2-hydroxy-propyl)-6-cyclopropylmethoxy-5-(4-fluoro-phenyl)-nicotinamide, a CB1 inverse agonist intended for treating obesity [1][2]. This distinguishes the cyclobutyl analog from the methyl and cyclopropyl variants, which are not exemplified in this specific patent family. The patent exemplifies a tangible synthetic route and a defined therapeutic application, providing procurement justification for organizations pursuing CB1 receptor modulation programs [2].

CB1 receptor Obesity Inverse agonist Patent intermediate

Optimal Research and Industrial Application Scenarios for 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride


CB1 Receptor Modulator Lead Optimization Programs

Procurement of 1-amino-2-cyclobutyl-propan-2-ol hydrochloride is directly justified for medicinal chemistry teams pursuing CB1 inverse agonist or antagonist programs to treat obesity and metabolic disorders, following the synthetic precedent established in US Patent 7,229,999 B2 [1]. The compound serves as a validated amine coupling partner for constructing pyridine-3-carboxamide derivatives [1]. Analogs lacking the cyclobutyl group (e.g., methyl or cyclopropyl variants) are not exemplified in this patent family, making the cyclobutyl intermediate the preferred choice for SAR expansion around this structural motif.

Structure-Activity Relationship Studies Probing Cycloalkyl Substituent Effects on Lipophilicity and Basicity

The compound occupies a unique position along the cycloalkyl pKa and LogP gradients [2][3]. Systematic comparison of 1-amino-2-cyclobutyl-propan-2-ol hydrochloride against its cyclopropyl (CAS 868851-43-8), cyclopentyl, and methyl analogs in parallel assays enables researchers to deconvolute the contributions of ring size to biological activity, metabolic stability, and off-target profiles. The computed LogP of 0.92 for the cyclobutyl analog brackets the lipophilicity range between the more polar cyclopropyl analog and the more lipophilic cyclopentyl analog, allowing fine-tuning of permeability [3].

Conformationally Constrained β-Amino Alcohol Scaffold for Peptidomimetic and Chiral Ligand Design

The cyclobutyl ring in 1-amino-2-cyclobutyl-propan-2-ol hydrochloride enforces a restricted conformational space (puckered geometry, ~28–35° dihedral) that can stabilize turn-like secondary structures when incorporated into peptide analogs or chiral ligands [4]. This scaffold is suitable for asymmetric catalysis applications and for designing peptidomimetics where the spatial relationship between the amino and hydroxyl groups must be fixed [4]. The fully sp3-hybridized carbon framework (sp3 fraction = 1.0) offers a three-dimensional topology that is increasingly favored in drug discovery over planar aromatic systems [5].

Building Block for Cyclobutane-Focused Fragment and DNA-Encoded Libraries

Given its bifunctional reactivity (primary amine + tertiary alcohol) and the growing interest in cyclobutane-containing drug candidates (nine FDA-approved drugs contain cyclobutane motifs as of 2022) [5], 1-amino-2-cyclobutyl-propan-2-ol hydrochloride is an attractive monomer for parallel synthesis and DNA-encoded library (DEL) construction. Its hydrochloride salt form ensures long-term storage stability and straightforward handling in automated liquid-dispensing systems, per vendor specifications recommending storage in a cool, dry place .

Quote Request

Request a Quote for 1-Amino-2-cyclobutyl-propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.